molecular formula C11H12BrN5O B12440557 N-[(2E)-3-(2-Amino-1H-imidazol-4-YL)prop-2-EN-1-YL]-4-bromo-1H-pyrrole-2-carboxamide

N-[(2E)-3-(2-Amino-1H-imidazol-4-YL)prop-2-EN-1-YL]-4-bromo-1H-pyrrole-2-carboxamide

Cat. No.: B12440557
M. Wt: 310.15 g/mol
InChI Key: KHJREOQCERRAME-UHFFFAOYSA-N
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Description

N-[(2E)-3-(2-Amino-1H-imidazol-4-YL)prop-2-EN-1-YL]-4-bromo-1H-pyrrole-2-carboxamide, also known as Hymenidin, is a brominated alkaloid derivative with a molecular formula of C₁₁H₁₂BrN₅O and a molecular weight of 328.2 g/mol (including one water molecule of hydration) . It features a conjugated α,β-unsaturated enamine system linking a 2-aminoimidazole moiety to a 4-bromo-1H-pyrrole-2-carboxamide scaffold. The compound is synthesized via coupling reactions involving brominated pyrrole carboxylic acid and imidazole-containing intermediates, often mediated by reagents like TBTU ().

Properties

IUPAC Name

N-[3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJREOQCERRAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C(=O)NCC=CC2=CN=C(N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The total synthesis of hymenidin involves the intermediacy of an imidazo[1,2-a]pyrimidine derivative. This synthetic route avoids the need for expensive guanidine reagents and laborious olefinations, making it efficient and scalable . The preparation method includes the following steps:

Chemical Reactions Analysis

Hymenidin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Hymenidin and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Synthesis & Source
Hymenidin (Target) 4-Bromo-pyrrole, 2-aminoimidazole, α,β-unsaturated enamine linker 328.2 CDK5 inhibition TBTU-mediated coupling
Oroidin 4,5-Dibromo-pyrrole, 2-aminoimidazole, α,β-unsaturated enamine linker ~406.0* Natural product; antimicrobial/antifouling roles Marine sponge-derived
Clathrodin Non-brominated pyrrole, 2-aminoimidazole, α,β-unsaturated enamine linker 230.2 Low antibacterial activity (>80% inhibition at 50 µM) TBTU-mediated coupling
Benzimidazole Derivative (10) 4-Bromo-pyrrole, benzimidazole substituent, methylene linker 428.3 (calculated) IDO1 inhibition candidate Amide coupling (PE/EtOAc purification)

*Note: Oroidin’s molecular weight is estimated based on its formula (C₁₁H₁₀Br₂N₅O).

Key Insights :

Bromination Effects: Hymenidin’s 4-bromo substitution enhances steric bulk and electronic effects compared to non-brominated Clathrodin, likely improving target binding (e.g., CDK5 inhibition).

Biological Activity: Clathrodin’s lack of bromine correlates with reduced antibacterial efficacy, highlighting bromine’s role in enhancing bioactivity.

Synthetic Accessibility :

  • Hymenidin and Clathrodin share synthetic routes (TBTU-mediated amidation), but Oroidin’s dibromination requires additional steps, complicating large-scale production.

Research Findings and Implications

  • Hymenidin vs. Oroidin : While both are brominated pyrrole-imidazole alkaloids, Hymenidin’s single bromine may offer a balance between activity and synthetic feasibility compared to Oroidin’s dibrominated structure.
  • Clathrodin as a Baseline : Clathrodin’s low activity underscores bromine’s importance in modulating potency, guiding future derivatization strategies.
  • Benzimidazole Hybrids : The benzimidazole derivative (Compound 10) exemplifies how scaffold hybridization can redirect biological activity, emphasizing the versatility of pyrrole-carboxamide cores.

Biological Activity

N-[(2E)-3-(2-Amino-1H-imidazol-4-YL)prop-2-EN-1-YL]-4-bromo-1H-pyrrole-2-carboxamide, also known by various synonyms including Clathrodin, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.

The compound's chemical formula is C11H13N5OC_{11}H_{13}N_5O with a molecular weight of approximately 279.72 g/mol. Its structure features a pyrrole ring and an imidazole moiety, which are critical for its biological interactions.

Research indicates that the compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation.
  • Receptor Modulation : The compound interacts with various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

This compound has demonstrated promising anticancer activity across various cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)< 10
HeLa (Cervical Cancer)< 15
MCF7 (Breast Cancer)< 12

These results indicate that the compound is particularly effective against rapidly dividing cancer cells, which is crucial for therapeutic applications.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Study on Anticancer Efficacy

In a recent study published in Frontiers in Pharmacology, researchers investigated the anticancer effects of this compound on A549 lung cancer cells. The study utilized a series of assays to evaluate cell viability and apoptosis induction. Results showed that treatment with the compound resulted in significant apoptosis, evidenced by increased caspase activity and PARP cleavage, indicating its potential as an anticancer agent .

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties against Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, demonstrating potential as an alternative treatment for antibiotic-resistant infections .

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